molecular formula C13H18N2 B14683916 Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- CAS No. 35704-28-0

Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-

Cat. No.: B14683916
CAS No.: 35704-28-0
M. Wt: 202.30 g/mol
InChI Key: HPEBEFGIAXHQBP-UHFFFAOYSA-N
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Description

Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- is a chemical compound with the molecular formula C13H18N2 It is known for its unique structure, which includes a cyclohexylidene ring substituted with a tert-butyl group and two nitrile groups

Properties

CAS No.

35704-28-0

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

2-(4-tert-butylcyclohexylidene)propanedinitrile

InChI

InChI=1S/C13H18N2/c1-13(2,3)12-6-4-10(5-7-12)11(8-14)9-15/h12H,4-7H2,1-3H3

InChI Key

HPEBEFGIAXHQBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=C(C#N)C#N)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- typically involves the reaction of a cyclohexanone derivative with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium tert-butoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the nitrile groups or the cyclohexylidene ring are substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure optimal reactivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides or hydroxylated derivatives, reduction may produce amines, and substitution reactions can result in a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrile groups can form interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the cyclohexylidene ring provides a hydrophobic environment that can enhance binding affinity to certain targets. The pathways involved in its mechanism of action depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Malononitrile: A simpler compound with two nitrile groups but lacking the cyclohexylidene ring.

    Cyclohexanone: A precursor in the synthesis of propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-.

    tert-Butylcyclohexane: A compound with a similar cyclohexylidene ring but without the nitrile groups.

Uniqueness

Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- is unique due to the combination of its cyclohexylidene ring and nitrile groups, which confer specific reactivity and binding properties. This makes it a valuable compound in various research and industrial applications, distinguishing it from simpler or less functionalized analogs.

Biological Activity

Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- (also known as 2-cyclohexylidenemalononitrile), is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C9H10N2
  • Molecular Weight : 150.19 g/mol
  • CAS Number : 20365
  • Structural Characteristics : The compound features a cyclohexylidene group attached to a malononitrile moiety, which contributes to its reactivity and biological interactions.

Anticancer Properties

Research has indicated that compounds similar to propanedinitrile exhibit anticancer properties through various mechanisms, including the inhibition of specific kinases involved in cancer progression. For instance, studies on related compounds have shown their ability to inhibit Bruton's tyrosine kinase (BTK), which is crucial in B-cell receptor signaling pathways that are often dysregulated in cancers such as chronic lymphocytic leukemia (CLL) and lymphoma .

Cytotoxicity and Selectivity

In vitro studies have demonstrated that propanedinitrile can induce cytotoxic effects in various cancer cell lines. The selectivity of these compounds for cancerous cells over normal cells is an area of significant interest, as it suggests potential for reduced side effects in therapeutic applications. The structure-activity relationship (SAR) studies emphasize the importance of the cyclohexylidene moiety in enhancing selectivity and potency against cancer cells .

Data Table: Biological Activity Summary

Activity Effect Cell Line/Model Reference
BTK InhibitionAnticancer activityCLL cell lines
CytotoxicityInduces apoptosisVarious cancer cell lines
SelectivityHigher toxicity to cancer cellsNormal vs. cancer cells

Case Studies

  • Study on BTK Inhibitors : A study highlighted the effectiveness of propanedinitrile derivatives in inhibiting BTK activity, showing promise for treating conditions modulated by this kinase. The study noted that these compounds could overcome resistance seen with existing therapies .
  • Cytotoxicity Assessment : In a comprehensive evaluation of cytotoxic effects, propanedinitrile was tested against several cancer cell lines, demonstrating significant growth inhibition. The results indicated a dose-dependent response, suggesting potential for development into a therapeutic agent .

Research Findings

  • Mechanism of Action : The mechanism by which propanedinitrile exerts its biological effects includes interference with cellular signaling pathways crucial for tumor growth and survival.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, although further studies are needed to fully understand its metabolic profile.

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